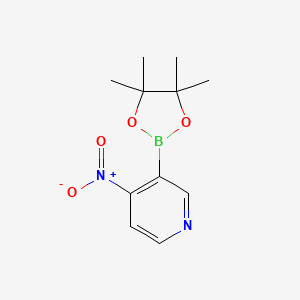

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC17615121

Molecular Formula: C11H15BN2O4

Molecular Weight: 250.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BN2O4 |

|---|---|

| Molecular Weight | 250.06 g/mol |

| IUPAC Name | 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3 |

| Standard InChI Key | DPIKNRYZDNNVGR-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name is 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the molecular formula C₁₃H₁₆BN₂O₄ and a molecular weight of 297.10 g/mol.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Boronate moiety | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |

| Pyridine substitution pattern | 3-Boronate, 4-nitro |

| Hybridization | sp² hybridization at boron |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via transition-metal-catalyzed borylation of halogenated pyridine precursors. A plausible route involves:

-

Substrate Preparation: 3-Bromo-4-nitropyridine as the starting material.

-

Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in THF at 80–100°C .

Table 2: Representative Reaction Conditions

| Parameter | Conditions |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C, 12–24 hours |

| Yield | ~60–75% (estimated) |

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronate group . The nitro group remains inert under these conditions due to its meta-directing nature.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a key handle for C–C bond formation with aryl halides. For example:

-

Coupling with 4-bromotoluene yields 3-(4-methylphenyl)-4-nitropyridine, a precursor to agrochemicals .

Nitro Group Transformations

The nitro group can be reduced to an amine (–NH₂) using H₂/Pd-C or converted to a hydroxylamine (–NHOH) intermediate for further functionalization.

Table 3: Functionalization Pathways

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 3-Boronate-4-aminopyridine |

| Nucleophilic aromatic substitution | NaSMe, DMF, 100°C | 4-Methylthio-3-boronated pyridine |

Physicochemical Properties

Thermal Stability and Solubility

-

Solubility: Soluble in polar aprotic solvents (THF, DCM) but insoluble in water.

Spectroscopic Data

-

¹¹B NMR: δ ~30 ppm (characteristic of sp²-hybridized boron) .

-

¹H NMR:

-

Pinacol methyl groups: δ 1.25 ppm (singlet, 12H).

-

Pyridine protons: δ 8.5–9.0 ppm (multiplet).

-

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm.

-

Mobile Phase: 60:40 Acetonitrile/water + 0.1% TFA.

-

Retention Time: ~8.2 minutes.

Mass Spectrometry

-

ESI-MS: m/z 297.10 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume